PF-06459988, also known as 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants (EGFRm) [, , ]. It exhibits potent and selective inhibition against EGFR harboring the T790M mutation, a common resistance mechanism to first-generation EGFR inhibitors []. This compound has been investigated for its potential as an antineoplastic agent in the treatment of EGFRm-driven cancers, particularly non-small cell lung cancer (NSCLC) [, , ]. PF-06459988 demonstrates minimal activity against wild-type EGFR (WT EGFR), potentially reducing dose-limiting toxicities associated with non-selective EGFR inhibitors [, ].
The synthesis of PF-06459988 is described in detail in the publication "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants" []. The synthesis involves multiple steps and utilizes a unique approach based on optimizing reversible binding affinity to develop a covalent inhibitor [].
PF-06459988 specifically targets and irreversibly inhibits mutant forms of EGFR, including those harboring the T790M gatekeeper mutation [, , ]. By blocking EGFR-mediated signaling, PF-06459988 induces cell death in EGFRm-expressing tumor cells [, , ]. Its selectivity for mutant EGFR over wild-type EGFR potentially minimizes side effects associated with WT EGFR inhibition [, ].
The physicochemical properties of PF-06459988 are described in detail in the publication "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR" []. These properties contribute to its favorable pharmacokinetic profile and oral bioavailability [].
Investigating EGFR signaling pathways: PF-06459988 has been used as a tool compound to study the role of specific EGFR mutations in driving tumor growth and resistance to therapy [, , ].
Developing novel EGFR inhibitors: The discovery and characterization of PF-06459988 have provided valuable insights for the development of subsequent generations of EGFR inhibitors with improved potency, selectivity, and safety profiles [].
Understanding mechanisms of drug resistance: The study of PF-06459988 and its interaction with EGFR mutants has enhanced our understanding of mechanisms driving acquired resistance to EGFR-targeted therapies [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2